molecular formula C11H15N5O6S B14652794 ethyl N-[2-[ethylcarbamoyl-(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate CAS No. 50384-89-9

ethyl N-[2-[ethylcarbamoyl-(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate

Cat. No.: B14652794
CAS No.: 50384-89-9
M. Wt: 345.33 g/mol
InChI Key: YHMFPZCEBGDZOM-UHFFFAOYSA-N
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Description

Ethyl N-[2-[ethylcarbamoyl-(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazole ring, nitro group, and carbamate functionalities. These structural features contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[2-[ethylcarbamoyl-(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate typically involves multiple steps. One common method starts with the reaction of 3-amino-5-nitrobenzisothiazole with ethyl isocyanate in tetrahydrofuran (THF) as a solvent. The reaction mixture is stirred and monitored using thin-layer chromatography (TLC) until the starting materials are consumed .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[2-[ethylcarbamoyl-(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions on the thiazole ring.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Introduction of various functional groups onto the thiazole ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl N-[2-[ethylcarbamoyl-(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate involves its interaction with specific molecular targets. It has been shown to modulate the aggregation of proteins such as α-synuclein and tau, which are implicated in neurodegenerative diseases . The compound likely exerts its effects by binding to these proteins and preventing their misfolding and aggregation.

Comparison with Similar Compounds

Ethyl N-[2-[ethylcarbamoyl-(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate can be compared to other compounds with similar structures and functions:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

50384-89-9

Molecular Formula

C11H15N5O6S

Molecular Weight

345.33 g/mol

IUPAC Name

ethyl N-[2-[ethylcarbamoyl-(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate

InChI

InChI=1S/C11H15N5O6S/c1-3-12-9(18)15(6-7(17)14-11(19)22-4-2)10-13-5-8(23-10)16(20)21/h5H,3-4,6H2,1-2H3,(H,12,18)(H,14,17,19)

InChI Key

YHMFPZCEBGDZOM-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)N(CC(=O)NC(=O)OCC)C1=NC=C(S1)[N+](=O)[O-]

Origin of Product

United States

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